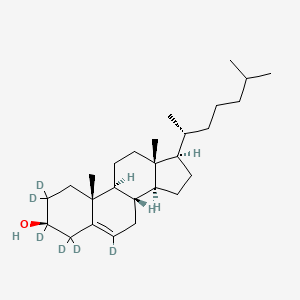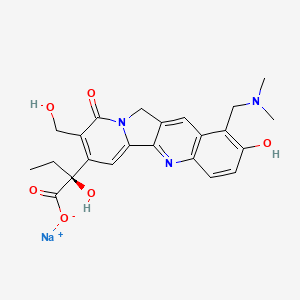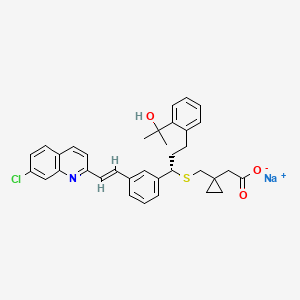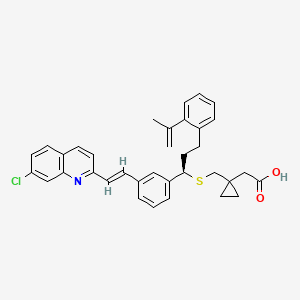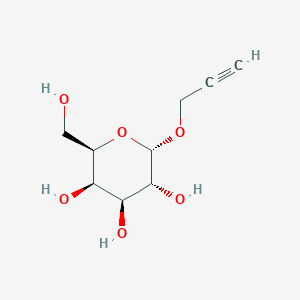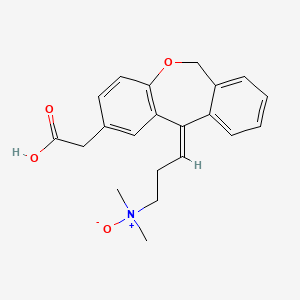
5-(Acetylamino)-2-chloro-2,5-dideoxy-3-S-phenyl-3-thio-D-erythro-α-L-gluco-2-nonulopyranosonic Acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of related sialic acid derivatives often involves multi-step chemical processes including condensation, oxidation, and selective functional group transformations. For instance, Hasegawa et al. (1989) describe the synthesis of sialoglycoconjugate analogs, including steps like periodate oxidation and sodium borohydride reduction, which could be relevant to the synthesis of the target compound (Hasegawa, Ito, Ishida, & Kiso, 1989).
Molecular Structure Analysis
The structure of sialic acid derivatives, closely related to the target compound, has been studied through techniques like circular dichroism, as discussed by Keilich et al. (1975). Such studies provide insights into the stereochemical configuration and electronic properties of these molecules (Keilich, Brossmier, Eschenfelder, & Holmquist, 1975).
Chemical Reactions and Properties
Sialic acid derivatives, including those similar to the target compound, participate in a variety of chemical reactions, reflecting their reactive functional groups. The synthesis of glycosidase inhibitors by Moreno‐Vargas et al. (2003) demonstrates the reactivity of such compounds, which could be extrapolated to understand the chemical behavior of the target molecule (Moreno‐Vargas, Robina, Demange, & Vogel, 2003).
Physical Properties Analysis
The physical properties of sialic acid derivatives, including solubility, melting points, and optical activity, can be inferred from studies like those conducted by Grugier et al. (2000), which detail the synthesis of C-glucopyranosyl nucleosides as chitin synthase inhibitors (Grugier, Xie, Duarte, & Valéry, 2000).
科学的研究の応用
Phenolic Compounds and Their Applications
Phenolic compounds, such as Chlorogenic Acid (CGA) and its derivatives, have been extensively studied for their diverse biological and pharmacological effects. CGA, an abundant phenolic acid in the human diet, found in green coffee extracts and tea, exhibits a range of therapeutic roles including antioxidant, antibacterial, hepatoprotective, cardioprotective, anti-inflammatory, neuroprotective, and anti-obesity activities. Research suggests that CGA can regulate lipid and glucose metabolism, which may contribute to treating disorders like hepatic steatosis, cardiovascular disease, diabetes, and obesity. The hepatoprotective effects of CGA, through modulation of nutrient metabolism including amino acids, glucose, and fatty acids, highlight its potential as a natural safeguard food additive and a candidate for reducing medicinal costs (Naveed et al., 2018).
Safety And Hazards
将来の方向性
The future directions of research on a compound depend on its potential applications and the current state of knowledge about its properties and behavior . For example, if a compound has promising therapeutic properties, future research might focus on optimizing its synthesis, improving its delivery to target tissues, and conducting clinical trials .
特性
IUPAC Name |
methyl (2S,3S,4S,5S)-5-acetamido-4-acetyloxy-2-chloro-3-phenylsulfanyl-6-[(1S,2R)-1,2,3-triacetyloxypropyl]oxane-2-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H32ClNO12S/c1-13(29)28-20-22(21(38-16(4)32)19(37-15(3)31)12-36-14(2)30)40-26(27,25(34)35-6)24(23(20)39-17(5)33)41-18-10-8-7-9-11-18/h7-11,19-24H,12H2,1-6H3,(H,28,29)/t19-,20+,21-,22?,23+,24+,26+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCRSUTGMKNMKAW-CSKOYBJVSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1C(C(COC(=O)C)OC(=O)C)OC(=O)C)(C(=O)OC)Cl)SC2=CC=CC=C2)OC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@@H]([C@@H]([C@](OC1[C@@H]([C@@H](COC(=O)C)OC(=O)C)OC(=O)C)(C(=O)OC)Cl)SC2=CC=CC=C2)OC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H32ClNO12S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
618.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 46783738 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

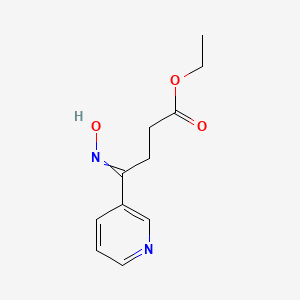
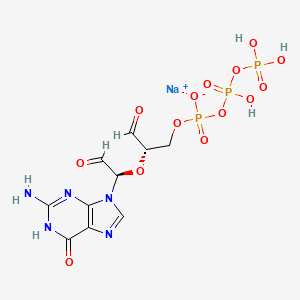
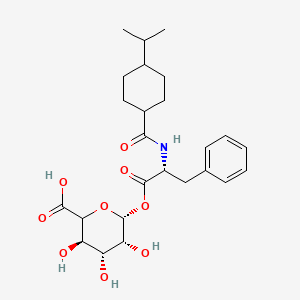

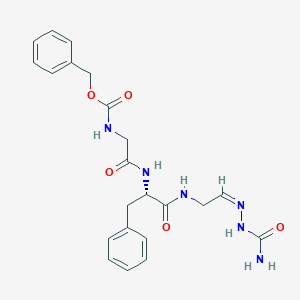

![4-[(1R)-1-[3-[2-(7-chloroquinolin-2-yl)ethenyl]phenyl]-3-[2-(2-hydroxypropan-2-yl)phenyl]propyl]sulfanyl-3,3-dimethylbutanoic acid](/img/structure/B1140989.png)
